molecular formula C22H18N2O6S B3505034 2-methoxy-4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate

2-methoxy-4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate

Cat. No. B3505034
M. Wt: 438.5 g/mol
InChI Key: ISLCUMBXTLHZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MNPA and is an important compound in the field of medicinal chemistry. MNPA has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various diseases and conditions.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. MNPA has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. MNPA has also been found to inhibit the activity of tubulin, which is a protein that is involved in cell division.
Biochemical and Physiological Effects:
MNPA has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. MNPA has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, MNPA has been found to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. MNPA has also been extensively studied, so its properties and effects are well-understood. However, there are also limitations to using MNPA in lab experiments. It is a relatively complex compound, which may make it difficult to work with in certain experiments. Additionally, MNPA has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of MNPA. One direction is to further investigate its potential use in the treatment of cancer. MNPA has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. MNPA has shown neuroprotective effects in animal studies, but more research is needed to determine its potential as a treatment for Alzheimer's disease. Additionally, MNPA could be studied for its potential use in the treatment of other diseases and conditions, such as inflammatory diseases and pain. Overall, MNPA is a valuable compound for use in scientific research, and there are many potential avenues for future study.

Scientific Research Applications

MNPA has been used in a variety of scientific research applications. One of the most common applications is in the study of cancer. MNPA has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNPA has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects and may help to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

[2-methoxy-4-[[4-(4-nitrophenyl)sulfanylphenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-14(25)30-20-12-3-15(13-21(20)29-2)22(26)23-16-4-8-18(9-5-16)31-19-10-6-17(7-11-19)24(27)28/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLCUMBXTLHZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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